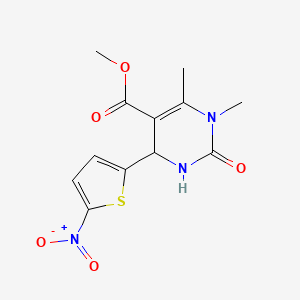![molecular formula C22H31N3O2 B5061683 5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5061683.png)
5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol, also known as WB-4101, is a selective α1-adrenergic receptor antagonist. It has been widely used in scientific research to investigate the function and mechanism of α1-adrenergic receptors in various physiological and pathological conditions.
作用机制
5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol selectively binds to α1-adrenergic receptors and blocks their activation by endogenous agonists, such as norepinephrine and epinephrine. This leads to a decrease in the intracellular signaling pathways activated by α1-adrenergic receptors, such as the phospholipase C pathway and the mitogen-activated protein kinase pathway. The exact mechanism of how 5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol binds to α1-adrenergic receptors is still under investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol depend on the tissue and cell type being studied. In general, 5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to decrease the contractility of smooth muscle cells in blood vessels, the prostate, and the bladder. It has also been shown to decrease the secretion of aldosterone from the adrenal gland and the growth of prostate cancer cells. Additionally, 5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to increase the expression of α1-adrenergic receptors in some tissues, such as the heart.
实验室实验的优点和局限性
One advantage of using 5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol in lab experiments is its selectivity for α1-adrenergic receptors, which allows for specific investigation of the function and mechanism of these receptors. Another advantage is its ability to block the activation of endogenous agonists, which allows for investigation of the downstream signaling pathways activated by α1-adrenergic receptors. However, one limitation is that the concentration of 5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol required to achieve a specific effect may vary depending on the tissue and cell type being studied. Additionally, the use of 5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol in in vivo experiments may be limited by its poor solubility and bioavailability.
未来方向
There are several future directions for the investigation of 5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol and α1-adrenergic receptors. One direction is to investigate the role of α1-adrenergic receptors in the development and progression of various diseases, such as hypertension and heart failure. Another direction is to investigate the interaction between α1-adrenergic receptors and other signaling pathways, such as the insulin signaling pathway and the immune system. Additionally, the development of more selective and potent α1-adrenergic receptor antagonists may allow for more specific investigation of the function and mechanism of these receptors in various tissues and cell types.
合成方法
The synthesis of 5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol involves several steps. First, 4-(2-methoxyphenyl)piperazine is reacted with formaldehyde and diethylamine to form N,N-diethyl-4-(2-methoxyphenyl)piperazine. Then, this intermediate is reacted with 5-bromo-2-hydroxybenzaldehyde to form the final product, 5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol. The yield of this synthesis method is around 50%.
科学研究应用
5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been widely used in scientific research to investigate the function and mechanism of α1-adrenergic receptors in various physiological and pathological conditions. For example, it has been used to study the role of α1-adrenergic receptors in hypertension, heart failure, and prostate cancer. It has also been used to investigate the interaction between α1-adrenergic receptors and other signaling pathways, such as the renin-angiotensin system and the endothelin system.
属性
IUPAC Name |
5-(diethylamino)-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-4-24(5-2)19-11-10-18(21(26)16-19)17-23-12-14-25(15-13-23)20-8-6-7-9-22(20)27-3/h6-11,16,26H,4-5,12-15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSJXDFSLNYSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Diethylamino)-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1',3',3'-trimethyl-1',3'-dihydrospiro[anthra[2,1-b][1,4]oxazine-3,2'-indole]](/img/structure/B5061600.png)

![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5061609.png)
![4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5061616.png)
![1-methoxy-4-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5061633.png)
![diisopropyl [hydroxy(3-pyridinyl)methyl]phosphonate](/img/structure/B5061636.png)

![4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]phenol](/img/structure/B5061646.png)

![N-(4-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5061674.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5061676.png)
![N-(3-chlorophenyl)-N-formyl-3-methylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5061687.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5061694.png)
![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B5061695.png)